ベンジルアルコールグルクロニド

説明

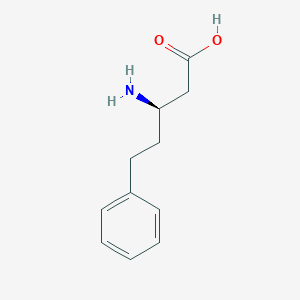

Benzyl alcohol glucuronide (BnG) is a metabolite of benzyl alcohol, a compound found in a variety of products including cosmetics, fragrances, and cleaning agents. BnG is produced in the body in response to exposure to benzyl alcohol and is used as a biomarker of exposure to benzyl alcohol. BnG has been studied for its potential applications in scientific research, its mechanism of action, and its biochemical and physiological effects.

科学的研究の応用

グリコシドの合成

ベンジルアルコールグルクロニドは、グルクロン酸、ガラクトロン酸、マンヌロン酸のグリコシドの合成に使用できます . これらのグリコシドは、多くの薬物や内因性化合物に存在する生物活性化合物です . これらのグリコシドの合成には、電子吸引性のC-5カルボン酸基が存在するため、困難なグリコシド結合の形成が必要です .

プロドラッグ合成

ベンジルアルコールグルクロニドは、プロドラッグの合成に使用できます . たとえば、チゾキサニドの代謝は、O-アリールグルクロニド106を生じ、これはベンジルサリチレート104から4段階で効率的に合成され、低い抗菌活性を示しました .

選択的酸化

ベンジルアルコールグルクロニドは、選択的酸化プロセスに使用できます . ベンジルアルコールの光誘起酸化の2つの主要な中間体であるケチルラジカルとベンゾイルラジカルの反応性は、ラジカルとキュクルビット[7]ウリルとのホスト-ゲスト相互作用によって安定化できます . その結果、ベンジルアルコールからアルデヒドへの光誘起酸化の選択性が大幅に向上します .

触媒酸化

ベンジルアルコールグルクロニドは、触媒酸化プロセスに使用できます . たとえば、ベンジルアルコールから安息香酸への酸化は、GOによって触媒されることができます

作用機序

Target of Action

Benzyl Alcohol Glucuronide is a glucuronide conjugate, which is a type of molecule that plays a significant role in the metabolism of various substances in the body. The primary targets of Benzyl Alcohol Glucuronide are enzymes involved in metabolic processes, particularly those in the liver . These enzymes facilitate the conversion of the compound into its active form .

Mode of Action

Benzyl Alcohol Glucuronide interacts with its targets by undergoing enzymatic reactions. The compound is metabolized by enzymes, leading to the release of the active drug. This process is known as bioactivation . The active drug then interacts with its specific targets, leading to the desired therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by Benzyl Alcohol Glucuronide involve the metabolism of xenobiotics, or foreign substances, in the body. The compound undergoes glucuronidation, a major phase II metabolic pathway. This process involves the addition of a glucuronic acid group to the compound, increasing its water solubility and facilitating its excretion from the body .

Pharmacokinetics

The pharmacokinetics of Benzyl Alcohol Glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body. It is then metabolized primarily in the liver, where it undergoes glucuronidation . The resulting metabolites are more water-soluble, facilitating their elimination from the body through the urine .

Result of Action

The result of the action of Benzyl Alcohol Glucuronide is the release of the active drug, which can exert its therapeutic effects. The specific effects depend on the nature of the active drug. For instance, in the context of antibody-drug conjugates (ADCs), the active drug can bind to specific targets on cancer cells, leading to their destruction .

Action Environment

The action of Benzyl Alcohol Glucuronide can be influenced by various environmental factors. For instance, the presence of other substances can affect the activity of the enzymes involved in its metabolism. Additionally, factors such as pH and temperature can impact the stability of the compound . Understanding these influences is crucial for optimizing the use of the compound in therapeutic applications.

将来の方向性

Recent studies are intensively concentrated on the development of efficient catalysts in the production of benzyl alcohol with a selective and effective hydrogenation route from benzaldehyde . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .

生化学分析

Biochemical Properties

Benzyl Alcohol Glucuronide interacts with various enzymes and proteins in the body. It is a product of the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to benzyl alcohol . The nature of these interactions is primarily enzymatic, with UGT recognizing benzyl alcohol as a substrate and adding a glucuronic acid moiety to form Benzyl Alcohol Glucuronide .

Cellular Effects

The effects of Benzyl Alcohol Glucuronide on cells and cellular processes are primarily related to its role in metabolism. As a glucuronide conjugate, it is involved in the detoxification of various substances, including drugs and endogenous compounds . It can influence cell function by participating in metabolic pathways that modify these substances, thereby affecting their activity within the cell .

Molecular Mechanism

The molecular mechanism of Benzyl Alcohol Glucuronide involves its formation and degradation. It is formed when the enzyme UGT transfers a glucuronic acid moiety to benzyl alcohol . Once formed, Benzyl Alcohol Glucuronide can be transported to various parts of the body for excretion .

Temporal Effects in Laboratory Settings

The effects of Benzyl Alcohol Glucuronide over time in laboratory settings are related to its stability and degradation. As a glucuronide conjugate, it is relatively stable under physiological conditions . It can be degraded back to its parent compound, benzyl alcohol, under certain conditions .

Dosage Effects in Animal Models

Benzyl alcohol, the parent compound of Benzyl Alcohol Glucuronide, has been shown to cause hyperkinesia in cats and neurological symptoms in dogs at high doses .

Metabolic Pathways

Benzyl Alcohol Glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body . This pathway involves the addition of a glucuronic acid moiety to various substances, thereby increasing their water solubility and facilitating their excretion from the body .

Transport and Distribution

Benzyl Alcohol Glucuronide is transported and distributed within cells and tissues via various transport proteins. These include organic anion transporters (OATs and OATPs), which mediate the uptake of conjugates into the liver and kidney, and efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which mediate the expulsion of conjugates into bile, urine, and the intestinal lumen .

Subcellular Localization

The enzymes involved in its formation and degradation, such as UGT, are typically localized in the endoplasmic reticulum of cells . Therefore, it is likely that Benzyl Alcohol Glucuronide is also found in this subcellular compartment.

特性

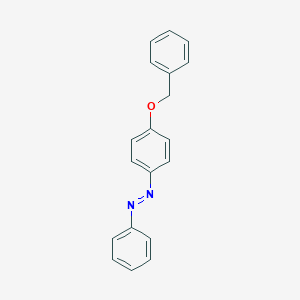

IUPAC Name |

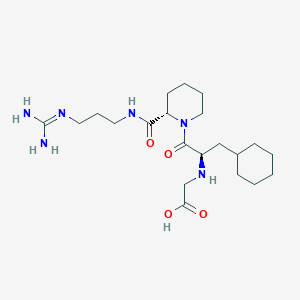

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-8-9(15)11(12(17)18)20-13(10(8)16)19-6-7-4-2-1-3-5-7/h1-5,8-11,13-16H,6H2,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTQUOJQGJBORK-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430846 | |

| Record name | Benzyl Alcohol Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5285-02-9 | |

| Record name | Benzyl Alcohol Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Benzyl Alcohol Glucuronide in toxicological studies?

A: Benzyl Alcohol Glucuronide (PBAG) serves as a valuable biomarker for exposure to certain insecticides, notably permethrin. [] This compound is a key metabolite of permethrin and its detection in urine can help assess the extent of human exposure. [] While the research doesn't directly investigate the compound's inherent toxicity, understanding its formation and excretion profile is crucial for evaluating the safety and potential health risks associated with permethrin exposure.

Q2: Can you elaborate on the analytical methods used to detect and quantify Benzyl Alcohol Glucuronide in biological samples?

A: Researchers employed a combination of sophisticated techniques to identify and quantify PBAG. Accelerator mass spectrometry played a crucial role in the initial identification of permethrin metabolites, including PBAG. [] Subsequently, an immunoassay was specifically developed for PBAG, showcasing a limit of quantitation (LOQ) of 1 ng/mL in urine samples. [] This highlights the ability to sensitively and accurately measure PBAG levels, facilitating its use as a reliable biomarker in exposure assessments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)